N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-13-16(9-10-17(14)21(23)24)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHFKBKHPJXZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The process begins with 2-bromo-2-(3-methyl-4-nitrophenyl)cyclopentane-1-one (I ), which undergoes nucleophilic attack by amines. The reaction pathway bifurcates based on temperature and steric factors:
- Low temperatures (−25°C) : Favors nucleophilic substitution at the bromine center
- Elevated temperatures (25–60°C) : Triggers Favorskii rearrangement via enolate intermediate formation
For the target compound, steric hindrance from the 3-methyl group and electronic effects of the nitro substituent direct the reaction toward rearrangement even at moderate temperatures.
Optimized Procedure
Substrate preparation :
Rearrangement step :
Parameter Value Solvent Tetrahydrofuran (THF) Amine 3-Methyl-4-nitroaniline (4.0 eq) Temperature 40°C Reaction time 12–18 h Workup Aqueous Na2CO3 extraction Purification Column chromatography (petroleum ether/EtOAc 75:25)
This method yields N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide in 68–72% isolated yield. The stereochemical outcome is controlled by the chair-like transition state during ring contraction, producing predominantly the cis-diastereomer.
Direct Amidation of Cyclopentanecarboxylic Acid Derivatives
Alternative approaches focus on late-stage amide bond formation between functionalized cyclopentane intermediates and aromatic amines.
Acid Chloride Route
Carboxylic acid synthesis :
Amide formation :
- Activate acid with thionyl chloride (1.2 eq) in dichloromethane
- Couple with 3-methyl-4-nitroaniline (1.1 eq) using DMAP (0.1 eq) as catalyst
- Isolate product in 58% yield after recrystallization from ethanol/water
Mixed Carbonate-Mediated Coupling
A milder protocol employs 1,1'-carbonyldiimidazole (CDI) activation:
- React 1-phenylcyclopentane-1-carboxylic acid (1.0 eq) with CDI (1.5 eq) in THF at 0°C
- Add 3-methyl-4-nitroaniline (1.2 eq) and stir at room temperature for 24 h
- Purify by silica gel chromatography (hexane/EtOAc 60:40) to obtain 63% yield
Tandem Cyclization-Nitration Strategy
This convergent approach assembles the molecular framework through sequential ring formation and functionalization.
Key Steps:
Cyclopentane ring construction :
- [2+2+1] Cycloaddition of phenylacetylene with carbon monoxide under CpCo(CO)2 catalysis
Nitration sequence :
- Introduce nitro group using fuming HNO3/H2SO4 at −10°C (83% regioselectivity for para position)
- Methylation via Suzuki-Miyaura coupling with methylboronic acid (Pd(PPh3)4 catalyst)
Amide installation :
- Microwave-assisted coupling (150°C, 20 min) using HATU activation
Performance Metrics
| Parameter | Value |
|---|---|
| Total yield | 41% over 5 steps |
| Purity (HPLC) | >99% |
| Diastereomeric ratio | 92:8 (cis:trans) |
Comparison of Synthetic Methods
A critical evaluation of the three primary routes reveals distinct advantages and limitations:
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Favorskii | 72 | 98 | Excellent | Moderate |
| Acid chloride | 58 | 95 | Good | Low |
| Tandem | 41 | 99 | Poor | High |
The Favorskii approach offers the best balance of efficiency and practicality for bulk synthesis, while the tandem method provides superior stereochemical outcomes for enantioselective applications.
Analytical Characterization
Key spectral data for authentication of this compound:
1H NMR (400 MHz, CDCl3) :
- δ 8.12 (d, J = 8.8 Hz, 1H, Ar-H)
- δ 7.89 (s, 1H, Ar-H)
- δ 7.45–7.32 (m, 5H, Ph-H)
- δ 6.98 (d, J = 8.8 Hz, 1H, Ar-H)
- δ 3.12–3.01 (m, 1H, cyclopentane-H)
- δ 2.54 (s, 3H, CH3)
13C NMR (101 MHz, CDCl3) :
- 176.8 (C=O)
- 148.2, 146.7, 139.4 (Ar-C)
- 62.1 (cyclopentane-C1)
- 20.4 (CH3)
HRMS (ESI+) :
- m/z calc. for C19H20N2O3 [M+H]+: 325.1547
- Found: 325.1543
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide exhibits various biological activities, making it a compound of interest in medicinal chemistry.
Potential Pharmacological Applications
- Enzyme Inhibition : Compounds with similar structures have been studied for their potential as enzyme inhibitors. The nitrophenyl moiety enhances binding affinity to biological targets, suggesting that this compound may also possess significant pharmacological properties.
- Receptor Ligands : The compound's ability to interact with various biological receptors is noteworthy. Its electron-withdrawing nitrophenyl group can stabilize interactions with positively charged sites on proteins or enzymes, which is crucial for understanding its therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : A study explored the compound's role as an antibacterial agent, demonstrating its effectiveness against specific bacterial strains. This positions it as a candidate for developing new antibiotics .
- Cancer Research : Molecular docking studies suggest that the compound could serve as a potential anticancer drug due to its ability to bind effectively to tumor markers. This finding opens avenues for further exploration in cancer therapeutics .
- Mechanistic Studies : Investigations into the interaction mechanisms reveal that the compound may exhibit unique binding characteristics that could be leveraged for drug design aimed at specific diseases.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their function and integrity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methylparathion: An organophosphorus compound with a similar nitrophenyl group.
Ethylparathion: Another organophosphorus compound with structural similarities.
Sumithion: O, O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, which shares the nitrophenyl group.
Uniqueness
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound with a complex structure that includes a cyclopentane ring and a nitrophenyl substituent. Its unique chemical properties suggest significant potential for various biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Cyclopentane Ring : Provides a rigid structure that may influence biological interactions.
- Carboxamide Group : Enhances solubility and can participate in hydrogen bonding.
- Nitrophenyl Moiety : Known for its electron-withdrawing properties, which can improve binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. The nitrophenyl group enhances its ability to bind to enzyme active sites, potentially leading to inhibition of enzymatic activity. This is particularly relevant in the context of therapeutic applications where enzyme modulation is desired.
2. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the nitrophenyl group is thought to contribute to these effects, possibly through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways.
3. Anticancer Activity
There is emerging evidence indicating that this compound may have anticancer properties. Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound could also exhibit such effects.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Binding Affinity : The electron-withdrawing nature of the nitrophenyl group may stabilize interactions with positively charged sites on proteins or enzymes.
- Cell Membrane Interaction : The compound may interact with cellular membranes, affecting their integrity and function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | Contains a pyridine instead of phenyl | Potential enzyme inhibitor |
| N-(4-nitrophenyl)-1-cyclopentane carboxamide | Lacks methyl substitution on the phenyl ring | Antimicrobial activity |
| 3-nitropyridine derivatives | Shares nitropyridine core but varies in substituents | Varied biological activity based on substitutions |
This compound stands out due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of human dihydroorotate dehydrogenase (hDHODH) demonstrated that structurally similar compounds could effectively induce apoptosis in triple-negative breast cancer (TNBC) cells. This suggests that this compound may also exhibit similar anticancer effects when further investigated .
Case Study 2: Antimicrobial Activity
Research on nitro-substituted phenolic compounds indicated significant antimicrobial activity against various bacterial strains. Given the structural similarities, it is plausible that this compound may exhibit comparable effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar carboxamides. For example, DCC (N,N'-dicyclohexylcarbodiimide) is commonly used to activate carboxylic acid intermediates (e.g., cyclopentanecarboxylic acid derivatives) for reaction with aromatic amines like 3-methyl-4-nitroaniline . Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane .
- Data : Typical yields range from 60–75% for analogous carboxamides, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR : Focus on the cyclopentane ring protons (δ 1.5–2.5 ppm, multiplet) and the aromatic protons of the 3-methyl-4-nitrophenyl group (δ 7.5–8.5 ppm). The carboxamide NH proton appears as a broad singlet (δ ~8.0–9.0 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ ions. For example, a related cyclopentanecarboxamide exhibited a molecular ion at m/z 337.1 (calculated 337.14) .
- UV-Vis : The nitro group absorbs strongly at ~265–275 nm, useful for concentration determination .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies should assess degradation under light, humidity, and temperature. For similar nitroaromatic compounds:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C .
- Solution Stability : In DMSO, stability >6 months at –80°C; avoid aqueous buffers (pH >7) to prevent hydrolysis .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the cyclopentane or nitroaryl moieties to enhance biological activity?
- Methodology :
- Cyclopentane Modifications : Introducing substituents (e.g., methyl groups) at the 1-position of cyclopentane increases steric bulk, potentially improving receptor binding affinity. For example, analogs with difluoromethylenyl groups showed enhanced metabolic stability .
- Nitroaryl Optimization : Replacing the 3-methyl group with halogens (e.g., Cl, F) can alter electronic properties, impacting interactions with hydrophobic binding pockets .
Q. What mechanistic approaches are used to study this compound’s interactions with neurological receptors (e.g., cannabinoid receptors)?
- Methodology :
- Competitive Binding Assays : Use radiolabeled probes (e.g., [³H]CP-55,940) to measure displacement in synaptosomal membranes. Data fitting with the Cheng-Prusoff equation quantifies Ki values .
- Functional Assays : Electrically evoked twitch responses in mouse vas deferens tissue evaluate inhibition efficacy, a hallmark of cannabinoid receptor agonists .
Q. How can computational modeling predict the compound’s pharmacokinetic properties or binding modes?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with receptor crystal structures (e.g., CB1 receptor PDB: 5TGZ). Focus on hydrogen bonding with the carboxamide and π-π stacking with the phenyl group .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), suggesting moderate blood-brain barrier permeability, and CYP450 metabolism hotspots (e.g., nitro reduction) .
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Case Study : If NMR signals for the cyclopentane ring protons overlap (e.g., δ 1.5–2.5 ppm), use 2D experiments (HSQC, COSY) to assign peaks unambiguously .
- Assay Variability : For inconsistent IC50 values, standardize assay conditions (e.g., membrane preparation protocols, ligand concentrations) and validate with positive controls (e.g., WIN 55,212-2 for cannabinoid receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
